molecular formula C7H13NO3 B13889041 3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid CAS No. 716362-37-7

3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B13889041
CAS No.: 716362-37-7
M. Wt: 159.18 g/mol
InChI Key: JLEXVENVQOGYTA-UHFFFAOYSA-N
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Description

3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid is an organic compound with a unique structure that includes an ethylamino group, a dimethyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of ethylamine with 2,2-dimethyl-3-oxopropanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethylamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the keto group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-2,2-dimethyl-3-oxopropanoic acid
  • 3-(Propylamino)-2,2-dimethyl-3-oxopropanoic acid
  • 3-(Butylamino)-2,2-dimethyl-3-oxopropanoic acid

Uniqueness

3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, it may exhibit different reactivity and interactions with target molecules.

Properties

CAS No.

716362-37-7

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-(ethylamino)-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C7H13NO3/c1-4-8-5(9)7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)

InChI Key

JLEXVENVQOGYTA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)(C)C(=O)O

Origin of Product

United States

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